1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-bromophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWZYNTTZWHZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone typically involves the reaction of 4-bromobenzene with sulfonyl chloride under controlled conditions. The process may include steps such as:
Step 1: Bromination of benzene to form 4-bromobenzene.
Step 2: Sulfonylation using sulfonyl chloride in the presence of a base like pyridine.
Step 3: Coupling of the sulfonylated intermediate with a propanone derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Sulfanyl Groups
Halogen-Substituted Analogues
- Enone Systems: The chlorophenyl enone derivative (C₁₅H₁₀BrClO) exhibits a conjugated double bond, enhancing UV absorption and reactivity in cycloaddition reactions compared to the saturated propanone backbone of the target compound .
- Bis-Bromophenyl Ketone: The absence of a sulfonyl group in 1,3-bis(4-bromophenyl)-2-propanone reduces polarity, likely lowering melting points and aqueous solubility .
Electron-Donating/Aromatic Substituents
- Brominated Enones: Bromination at the α-position (e.g., 2-bromo derivatives) introduces steric and electronic effects, altering reaction pathways in catalysis or photochemical applications .
LogP and Solubility
- The target compound’s sulfonyl group likely reduces logP (hydrophobicity) compared to halogenated analogues like 1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (logP = 5.17) .
- Sulfonyl-piperazine hybrids (e.g., 5f ) exhibit moderate melting points (184–208°C), suggesting higher thermal stability due to extended conjugation .
Biological Activity
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is with a molecular weight of approximately 432.13 g/mol. The compound features a sulfonyl group that enhances its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds containing bromophenyl and sulfonyl groups exhibit notable antimicrobial activity. Specifically, related compounds have demonstrated increased antibacterial properties compared to their chlorine analogs. This increase in activity is attributed to the enhanced electron density on the hydrazinic end of the thiosemicarbazide chain, which facilitates stronger interactions with bacterial cell walls .
Antitumor Activity
Studies have shown that derivatives of bromophenyl compounds can inhibit tumor cell proliferation. For example, sulfonamide derivatives have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess similar antitumor properties .
Case Study 1: Antibacterial Activity
In a comparative study of various derivatives, this compound was tested against several bacterial strains. The compound exhibited significant inhibition zones against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Control (Chlorine Analog) | Staphylococcus aureus | 10 |
Case Study 2: Antitumor Activity
A study involving human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 30 |
| 50 | 40 | 60 |
The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in critical pathways such as protein synthesis and apoptosis. The sulfonamide moiety may facilitate binding to specific enzymes or receptors, thereby altering their function and leading to therapeutic effects.
Q & A
Basic: What synthetic methodologies are reported for preparing 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone?
Answer:
The synthesis typically involves a multi-step approach:
Bromination: Introduce bromine to the phenyl ring via electrophilic substitution using Br₂ in the presence of FeBr₃ .
Sulfonation: React the brominated intermediate with a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) under basic conditions (e.g., NaH in THF) to install the sulfonyl group .
Ketone Formation: Utilize a Friedel-Crafts acylation or Claisen-Schmidt condensation to form the propanone backbone, ensuring regioselectivity by controlling reaction temperature and solvent polarity .
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane .
- Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
- Analysis: Software like SHELXL refines the structure, revealing bond angles, torsion angles, and intermolecular interactions (e.g., Br···Br halogen bonds, π-π stacking) that influence stability .
For example, a related bromophenyl compound showed a dihedral angle of 85.2° between aromatic rings, affecting its electronic properties .
Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?
Answer:
Contradictions often arise from dynamic processes (e.g., rotational isomerism) or impurities. Mitigation strategies:
- Variable Temperature NMR: Identify coalescence temperatures to distinguish between conformers (e.g., sulfonyl group rotation) .
- 2D NMR (COSY, HSQC): Assign overlapping signals; for instance, the propanone carbonyl (δ ~200 ppm in ¹³C NMR) should correlate with adjacent protons in HSQC .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) to rule out impurities. A deviation >5 ppm suggests structural misassignment .
Advanced: What computational methods validate the electronic properties of this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis spectra .
- Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., sulfonyl groups) to predict reactivity in nucleophilic substitutions .
- Molecular Dynamics (MD): Simulate solvent interactions to rationalize solubility trends (e.g., poor solubility in polar solvents due to hydrophobic bromophenyl groups) .
Advanced: How can synthetic yields be optimized given steric hindrance from bromine substituents?
Answer:
- Catalyst Screening: Use bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed couplings to reduce steric clashes .
- Microwave-Assisted Synthesis: Enhance reaction rates and selectivity by reducing side reactions (e.g., 80°C, 30 min vs. 24 hrs conventional heating) .
- Solvent Optimization: Low-polarity solvents (toluene) favor less crowded transition states, improving yields by ~20% compared to DMF .
Basic: What analytical techniques assess the purity of this compound?
Answer:
- HPLC: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. A single peak with >95% area indicates purity .
- Melting Point Analysis: Compare experimental values (e.g., 160–162°C) with literature to detect impurities. A broad range (>5°C) suggests contamination .
- Elemental Analysis: Confirm C, H, N, S, Br content within 0.4% of theoretical values .
Advanced: What are the stability considerations for long-term storage of this compound?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the bromophenyl groups .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group, which can form sulfonic acids .
- Oxygen Sensitivity: Argon/vacuum sealing prevents oxidation of the ketone moiety, verified by periodic FTIR (loss of C=O peak at ~1700 cm⁻¹ indicates degradation) .
Advanced: How does the sulfonyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effect: The sulfonyl group deactivates the aryl ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos catalysts to enhance efficiency .
- Directing Effects: Sulfonyl groups meta-direct electrophiles, enabling regioselective functionalization (e.g., nitration at the 3-position) .
- By-Product Formation: Competing elimination (e.g., formation of alkenes) is minimized by using mild bases (K₂CO₃ vs. NaOH) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of bromine vapors .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can researchers design derivatives to modulate the compound’s biological activity?
Answer:
- Bioisosteric Replacement: Substitute the sulfonyl group with a carbonyl or phosphonate to alter pharmacokinetics .
- Halogen Scanning: Replace bromine with fluorine to enhance metabolic stability while maintaining steric bulk .
- Prodrug Strategies: Introduce ester moieties to the propanone chain for improved bioavailability, hydrolyzed in vivo by esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
